3-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Description
3-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
3-[(4-methoxy-2-methylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-8-7-9(21-2)3-4-10(8)17-15(18)13-11-5-6-12(22-11)14(13)16(19)20/h3-4,7,11-14H,5-6H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITENAFXBHSLJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2C3CCC(C2C(=O)O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199060 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic heptane structure followed by the introduction of the methoxy and methyl groups on the aniline ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes exploring its effects on specific biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical products with specialized properties.
Mechanism of Action
The mechanism by which 3-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic benefits and applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares the bicyclic heptane structure but lacks the methoxy and methyl groups on the aniline ring.
Norbornane-2-carboxylic acid: Another similar compound with a bicyclic structure, used in various chemical applications.
Uniqueness
The presence of the methoxy and methyl groups on the aniline ring in 3-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID distinguishes it from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
